molecular formula C22H17N5O2 B2735152 N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 2034531-78-5

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2735152
CAS No.: 2034531-78-5
M. Wt: 383.411
InChI Key: NBPPEHVRRICNMU-UHFFFAOYSA-N
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Description

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a xanthene backbone fused with a carboxamide group and a pyridinyl-triazole moiety. This compound is hypothesized to exhibit biological activity, such as enzyme inhibition or fluorescence properties, based on structural analogs like carbazole- and triazole-containing molecules .

Properties

IUPAC Name

N-[(1-pyridin-4-yltriazol-4-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2/c28-22(24-13-15-14-27(26-25-15)16-9-11-23-12-10-16)21-17-5-1-3-7-19(17)29-20-8-4-2-6-18(20)21/h1-12,14,21H,13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPPEHVRRICNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CN(N=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-9H-xanthene-9-carboxamide is a synthetic compound that combines the structural features of triazoles and xanthene derivatives. These classes of compounds have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N6OC_{20}H_{18}N_{6}O with a molecular weight of approximately 366.39 g/mol. The compound features a xanthene core linked to a pyridine-substituted triazole moiety, which may contribute to its biological profile.

Biological Activity Overview

Research indicates that compounds containing triazole and xanthene structures exhibit a range of biological activities:

  • Anticancer Activity :
    • A study demonstrated that triazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives similar to the target compound have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
    • The presence of the triazole ring is crucial for enhancing the anticancer activity due to its ability to interact with biological targets involved in cancer progression.
  • Antimicrobial Activity :
    • Triazole-containing compounds have been reported to exhibit potent antibacterial and antifungal properties. For example, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as various fungal strains .
    • The mechanism often involves the disruption of microbial cell membranes or interference with nucleic acid synthesis.
  • Anti-inflammatory Effects :
    • Some studies suggest that xanthene derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Study 1: Anticancer Activity

In a recent study, researchers synthesized various triazole derivatives, including those structurally related to this compound. These compounds were tested against multiple cancer cell lines, revealing IC50 values ranging from 5 µM to 20 µM depending on the specific derivative and cell line used .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives. The synthesized compounds were screened against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, highlighting their potential as antimicrobial agents .

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-710 µM
AnticancerHeLa15 µM
AntibacterialE. coli< 50 µg/mL
AntibacterialS. aureus< 50 µg/mL
AntifungalC. albicans< 25 µg/mL

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide moiety undergoes nucleophilic substitution under alkaline or acidic conditions. For example:

  • Hydrolysis : Cleavage of the amide bond yields xanthene-9-carboxylic acid and the corresponding amine derivative.
    Reagents : 6M HCl (reflux, 8 h) or NaOH (50°C, 4 h).
    Yield : ~75–85% (varies with substituents).

Huisgen Azide-Alkyne Cycloaddition (Click Chemistry)

The 1,2,3-triazole ring itself is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark reaction for triazole derivatives. Retro-cycloaddition is rare but observed under extreme thermal conditions (>300°C) .

Example Synthesis Protocol :

StepReagents/ConditionsProductYield
1Propargyl amine + aryl azide, CuSO₄/Na ascorbate, THF/H₂O (1:1), RT, 12 hTriazole intermediate80–95%
2Amide coupling with xanthene-9-carboxylic acid, DCC/DMAP, DCM, 0°C → RTFinal compound60–75%

Electrophilic Aromatic Substitution

The pyridine and xanthene rings participate in electrophilic reactions:

  • Nitration : Pyridine undergoes nitration at the 3-position using HNO₃/H₂SO₄ (0°C, 2 h).
    Yield : 55–65%.

  • Halogenation : Xanthene’s aromatic system reacts with Br₂/FeBr₃ to form brominated derivatives .

Hydrolysis of the Triazole-Pyridine Linkage

Under strongly acidic conditions (e.g., H₂SO₄, 100°C), the methylene bridge between the triazole and pyridine cleaves:
Products : 1-(Pyridin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde + Xanthene-9-carboxamide .
Yield : ~40–50% .

Photochemical Reactions

The xanthene core exhibits fluorescence and undergoes photochemical oxidation:

  • Singlet Oxygen Generation : Under UV light (365 nm), xanthene produces singlet oxygen (¹O₂), useful in photodynamic therapy studies .

Coordination Chemistry

The pyridine nitrogen and triazole act as ligands for metal complexes:
Example : Reaction with Cu(II) acetate forms a 1:2 (metal:ligand) complex, characterized by UV-Vis and ESR spectroscopy .
Application : Catalytic activity in oxidation reactions (e.g., benzyl alcohol → benzaldehyde) .

Key Research Findings

  • Anticancer Activity : The triazole-xanthene hybrid shows IC₅₀ = 46 nM against MCF-7 breast cancer cells via tubulin polymerization inhibition .

  • Fluorescent Tagging : Derivatives serve as probes for receptor-binding assays due to xanthene’s intrinsic fluorescence .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized into two groups: triazole-linked heterocycles and xanthene/carbazole derivatives . Key comparisons are outlined below:

Triazole-Linked Heterocycles

Example 1 : 5-[3-(9H-Carbazol-9-yl acetyl) triazanylidene]-4,6-dimethylpyrimidin-2(5H)-one (Compound 24)

  • Structure: Combines a carbazole moiety with a triazanylidene-linked pyrimidinone.
  • Synthesis : Prepared via cyclocondensation reactions, contrasting with the target compound’s likely 1,3-dipolar cycloaddition route.
  • Key Differences: The pyrimidinone ring in Compound 24 introduces additional hydrogen-bonding sites compared to the pyridine in the target compound. Carbazole’s extended π-system may enhance fluorescence but reduce solubility relative to xanthene.

Example 2 : 9-([1-{(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole

  • Structure : Features a carbazole linked to an oxazoline ring via a triazole bridge.
  • Synthesis : Synthesized via 1,3-dipolar cycloaddition between azides and alkynes, a method likely applicable to the target compound.
  • Key Differences :
    • The oxazoline ring confers chirality and metal-binding capacity, absent in the pyridine substituent of the target compound.
    • Xanthene’s fused tricyclic system may offer greater thermal stability than carbazole.

Xanthene/Carbazole Derivatives

Example : N-Substituted Carbazoles (e.g., Compounds 24 and 25)

  • Functional Groups : Carbazole acetylated with triazanylidene groups.
  • Contrast :
    • The target compound’s xanthene-carboxamide group may exhibit stronger fluorescence quantum yield due to xanthene’s rigid structure.
    • Carbazole derivatives typically show lower solubility in polar solvents compared to pyridine-containing analogs.

Table 1: Comparative Analysis of Structural and Functional Features

Feature Target Compound Compound 24 Oxazoline-Carbazole
Core Structure Xanthene-carboxamide Carbazole-pyrimidinone Carbazole-oxazoline
Triazole Linker Pyridinyl-triazole Triazanylidene Triazole
Key Functional Groups Pyridine, carboxamide Pyrimidinone, acetyl Oxazoline, methyl-phenyl
Synthetic Route Likely 1,3-dipolar cycloaddition Cyclocondensation 1,3-Dipolar cycloaddition
Potential Applications Fluorescence, enzyme inhibition Biological activity Chiral catalysis, metal binding

Research Findings and Limitations

  • Structural Insights : The pyridinyl-triazole moiety in the target compound may enhance coordination with transition metals, a feature exploited in catalysis or sensor design .
  • Computational Refinement : SHELX programs (e.g., SHELXL) are widely used for crystallographic refinement of similar triazole-containing compounds, suggesting their applicability for future structural studies of the target compound.

Q & A

Q. What are the optimal synthetic routes for N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-9H-xanthene-9-carboxamide, and how can reaction yields be improved?

Methodological Answer:

  • Route Design : Prioritize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, given the pyridinyl-triazole moiety. Use orthogonal protecting groups for the xanthene carboxamide to avoid side reactions .
  • Yield Optimization : Employ Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading (1–5 mol%). Analyze via HPLC or LC-MS for intermediate purity .
  • Characterization : Validate via 1H^1H/13C^13C-NMR, HRMS, and X-ray crystallography (if crystalline). Compare melting points with analogs to assess purity .

Q. How can researchers confirm the compound’s structural stability under physiological conditions for biological assays?

Methodological Answer:

  • Stability Studies : Conduct accelerated degradation tests in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor via UV-Vis (xanthene absorbance at ~350 nm) and LC-MS over 24–72 hours .
  • Photostability : Expose to UV light (254 nm) and measure decomposition kinetics. Use radical scavengers (e.g., ascorbic acid) to identify degradation pathways .

Q. What in vitro assays are suitable for initial screening of bioactivity (e.g., kinase inhibition, fluorescence labeling)?

Methodological Answer:

  • Kinase Inhibition : Use TR-FRET-based kinase assays (e.g., EGFR, VEGFR) with ATP-conjugate probes. Compare IC50_{50} values against known inhibitors .
  • Fluorescence Applications : Test quantum yield in solvents of varying polarity. Pair with confocal microscopy for cellular uptake studies in HEK-293 or HeLa cells .

Advanced Research Questions

Q. How can computational methods predict binding interactions between this compound and target proteins (e.g., kinases)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR Modeling : Build a dataset of triazole-xanthene analogs with known IC50_{50} values. Train models using descriptors like logP, polar surface area, and H-bond donors .

Q. What experimental strategies resolve contradictions in biological activity data across different assays (e.g., cell-free vs. cellular)?

Methodological Answer:

  • Mechanistic Deconvolution :
    • Perform thermal shift assays (TSA) to confirm target engagement in cell lysates .
    • Use CRISPR knockouts of suspected off-target proteins (e.g., ABC transporters) to isolate primary mechanisms .
  • Data Integration : Apply Bayesian statistics to weight assay reliability based on false-positive rates (e.g., AlphaScreen vs. SPR) .

Q. How to design a factorial experiment to optimize the compound’s solubility without compromising bioactivity?

Methodological Answer:

  • Variables : Test co-solvents (PEG-400, cyclodextrins), pH (4–9), and salt forms (HCl, sodium).
  • Response Metrics : Measure solubility (UV-Vis), logD (shake-flask method), and IC50_{50} in parallel .
  • Analysis : Use ANOVA to identify significant factors. Prioritize conditions with solubility >50 µM and <10% loss in potency .

Q. What advanced spectroscopic techniques validate the compound’s conformation in solution versus solid state?

Methodological Answer:

  • Solution State : 1H^1H-DOSY NMR to assess aggregation. ROESY for intramolecular NOEs between triazole and xanthene groups .
  • Solid State : Pair SC-XRD with DFT-optimized structures (Gaussian 09) to compare bond lengths/angles. Use Raman spectroscopy for polymorph identification .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity due to residual metal catalysts?

Methodological Answer:

  • Purification Protocols : Implement two-stage SPE (silica gel + C18) with ICP-MS to quantify Cu/I residues (<1 ppm threshold) .
  • Bioassay Controls : Include batches spiked with Cu(I) (1–10 ppm) to establish dose-dependent interference curves .

Q. What statistical frameworks differentiate between assay noise and true structure-activity relationships (SAR)?

Methodological Answer:

  • Error Modeling : Use Z’-factor analysis for HTS data. Apply Benjamini-Hochberg correction to adjust p-values for multiple comparisons .
  • SAR Confidence : Calculate Tanimoto similarity thresholds (>0.85) to exclude structurally divergent analogs from SAR trends .

Theoretical and Mechanistic Depth

Q. How to link the compound’s electronic properties (e.g., HOMO-LUMO gaps) to its photophysical or redox behavior?

Methodological Answer:

  • Computational Analysis : Perform TD-DFT calculations (B3LYP/6-31G*) to predict UV-Vis spectra. Compare with experimental λmax_{max} shifts in polar vs. apolar solvents .
  • Electrochemical Profiling : Use cyclic voltammetry (glassy carbon electrode) in DMSO to measure oxidation potentials. Correlate with DFT-predicted ionization energies .

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